

Meta-analysis of Lucerastat (L-749372) Clinical Trial Results in Fabry Disease

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial results for lucerastat, an investigational oral substrate reduction therapy for the treatment of Fabry disease. While initially inquired about as **L-749372**, publicly available data strongly indicates that the compound of interest is lucerastat. This document will objectively compare its performance with established and emerging alternative therapies, supported by experimental data from key clinical trials.

Executive Summary

Lucerastat, developed by Idorsia Pharmaceuticals, is an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. [1] By reducing the production of glucosylceramide, lucerastat aims to decrease the accumulation of globotriaosylceramide (Gb3), the primary pathogenic substrate in Fabry disease.[1] The pivotal Phase 3 MODIFY trial (NCT03425539) evaluated the efficacy and safety of lucerastat in adult patients with Fabry disease.[2][3] While the trial did not meet its primary endpoint of reducing neuropathic pain, it demonstrated a significant reduction in plasma Gb3 levels, a key biomarker of the disease.[3][4] This guide will delve into the quantitative outcomes of the MODIFY trial and compare them against other therapeutic modalities for Fabry disease, including enzyme replacement therapy (ERT) and chaperone therapy.



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Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the MODIFY trial for lucerastat and pivotal trials for comparator drugs.

Table 1: Efficacy of Lucerastat vs. Placebo in the MODIFY Trial[2][4]

Outcome Measure	Lucerastat (1000 mg twice daily)	Placebo
Change in Plasma Gb3 Levels (at 6 months)	~50% reduction	12% increase
Primary Endpoint: Neuropathic Pain	Not met (no significant reduction compared to placebo)	-

Table 2: Comparison of Lucerastat with Other Therapies for Fabry Disease



Therapeutic Agent	Mechanism of Action	Key Efficacy Results	Common Adverse Events
Lucerastat	Substrate Reduction Therapy (Glucosylceramide Synthase Inhibitor)	~50% reduction in plasma Gb3.[4] No significant effect on neuropathic pain in the MODIFY trial.[4]	Hot flushes, flatulence, vertigo, hyponatremia, cystitis, respiratory tract infection, nausea, fatigue, dizziness, dry skin, postmenopausal bleeding.[5]
Agalsidase Alfa/Beta (ERT)	Enzyme Replacement Therapy	Significant reduction in plasma and tissue Gb3. Demonstrated improvements in renal and cardiac function in some studies.	Infusion-associated reactions (chills, fever, nausea), headache, fatigue.
Migalastat (Chaperone Therapy)	Pharmacological Chaperone (stabilizes specific mutant forms of α-galactosidase A)	Increased α-galactosidase A activity and reduction in Gb3 in patients with amenable mutations.	Headache, nasopharyngitis, urinary tract infection.
Venglustat (Investigational)	Substrate Reduction Therapy (Glucosylceramide Synthase Inhibitor)	Promising results in early trials showing Gb3 reduction.[6]	Generally well- tolerated in early studies.

Experimental Protocols

MODIFY Clinical Trial (NCT03425539) Methodology[2][5][7]

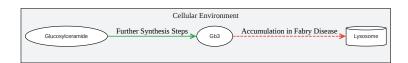
The MODIFY study was a multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 3 trial designed to evaluate the efficacy and safety of lucerastat in adult patients with Fabry disease.[5][7]



- Patient Population: The trial enrolled 118 adult patients with a genetically confirmed diagnosis of Fabry disease.[3][4]
- Inclusion Criteria: Included adults with a confirmed diagnosis of Fabry disease and moderate to severe neuropathic pain.[2]
- Exclusion Criteria: Included patients with severe renal insufficiency (eGFR < 30 mL/min/1.73 m2), recent major cardiovascular events, or other conditions that might interfere with the study.[2]
- Intervention: Patients were randomized in a 2:1 ratio to receive either 1000 mg of lucerastat orally twice daily or a matching placebo for six months.[4][7]
- Primary Endpoint: The primary objective was to assess the effect of lucerastat on neuropathic pain, measured daily using a patient-reported outcome (PRO) instrument.[2][3]
- Secondary Endpoints: Secondary endpoints included changes in plasma Gb3 levels, gastrointestinal symptoms, and assessments of renal and cardiac function.[5]

Mandatory Visualization Signaling Pathway of Lucerastat's Mechanism of Action



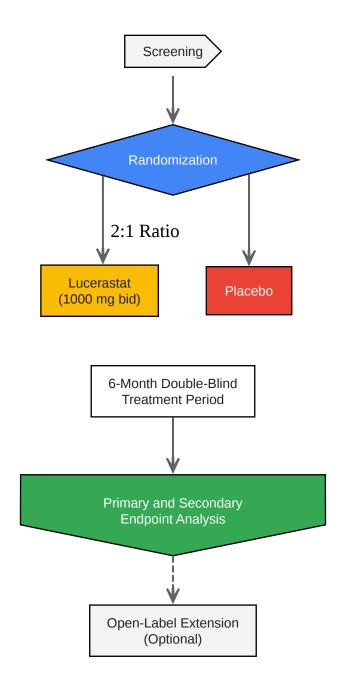


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Caption: Mechanism of action of lucerastat in inhibiting Gb3 synthesis.

Experimental Workflow of the MODIFY Clinical Trial





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Caption: Workflow of the MODIFY Phase 3 clinical trial.

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